2-{4-AMINO-6-[(1E)-2-(THIOPHEN-2-YL)ETHENYL]-1,3,5-TRIAZIN-2-YL}PHENOL
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Overview
Description
2-{4-AMINO-6-[(1E)-2-(THIOPHEN-2-YL)ETHENYL]-1,3,5-TRIAZIN-2-YL}PHENOL is a complex organic compound that features a triazine ring substituted with an amino group, a thiophene ring, and a phenol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-AMINO-6-[(1E)-2-(THIOPHEN-2-YL)ETHENYL]-1,3,5-TRIAZIN-2-YL}PHENOL typically involves the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through a condensation reaction involving cyanuric chloride and an appropriate amine.
Introduction of the Thiophene Ring: The thiophene ring can be introduced via a Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst and a boronic acid derivative of thiophene.
Amination and Hydroxylation: The amino and phenol groups can be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The phenol group can undergo oxidation to form quinones.
Reduction: The nitro group (if present) can be reduced to an amino group.
Substitution: The triazine ring can undergo nucleophilic substitution reactions due to the presence of electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted triazine derivatives.
Scientific Research Applications
2-{4-AMINO-6-[(1E)-2-(THIOPHEN-2-YL)ETHENYL]-1,3,5-TRIAZIN-2-YL}PHENOL has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting cancer or infectious diseases.
Materials Science: The compound’s unique structure makes it suitable for use in organic semiconductors and other advanced materials.
Biological Research: It can be used as a probe to study various biological processes due to its ability to interact with specific biomolecules.
Mechanism of Action
The mechanism of action of 2-{4-AMINO-6-[(1E)-2-(THIOPHEN-2-YL)ETHENYL]-1,3,5-TRIAZIN-2-YL}PHENOL involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The thiophene and triazine rings can interact with biological macromolecules through π-π stacking and hydrogen bonding, leading to modulation of their activity.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds such as thiophene-2-carboxylic acid and 2-aminothiophene.
Triazine Derivatives: Compounds such as melamine and cyanuric acid.
Uniqueness
2-{4-AMINO-6-[(1E)-2-(THIOPHEN-2-YL)ETHENYL]-1,3,5-TRIAZIN-2-YL}PHENOL is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both a thiophene ring and a triazine ring in the same molecule allows for diverse interactions with various targets, making it a versatile compound for research and industrial applications.
Properties
IUPAC Name |
2-[4-amino-6-[(E)-2-thiophen-2-ylethenyl]-1,3,5-triazin-2-yl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4OS/c16-15-18-13(8-7-10-4-3-9-21-10)17-14(19-15)11-5-1-2-6-12(11)20/h1-9,20H,(H2,16,17,18,19)/b8-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGTSXENWDPRVPS-BQYQJAHWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=NC(=N2)C=CC3=CC=CS3)N)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C2=NC(=NC(=N2)/C=C/C3=CC=CS3)N)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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